Importazole hydrochloride

Description

Origin and Rationale for Compound Discovery

The discovery of Importazole (B163086) was driven by the need for a precise tool to study the Ran/importin-β pathway. nih.gov During the cell's interphase, the transport receptor importin-β is responsible for carrying cargo proteins into the nucleus. nih.gov Once inside, a protein called Ran, in its GTP-bound state (RanGTP), binds to importin-β, causing it to release its cargo. nih.gov This same pathway is crucial during mitosis, where it helps create a gradient of active spindle assembly factors around the chromosomes, which is essential for the proper formation of the mitotic spindle. nih.gov

The importin-β/RanGTP pathway is implicated in numerous cellular functions, including nuclear envelope assembly and protein ubiquitylation. nih.gov However, understanding the precise roles of this pathway throughout the different stages of the cell cycle was challenging. nih.gov Small-molecule inhibitors offer a powerful approach to study such dynamic processes because they can function like conditional mutations, allowing researchers to disrupt a protein's function with temporal precision at any phase of the cell cycle. acs.org The search for a compound like Importazole was initiated to overcome these challenges and to allow for a more detailed evaluation of the importin-β/RanGTP pathway's function at specific points in the cell cycle. nih.govacs.org

High-Throughput Screening Approaches for Identification of Nuclear Transport Modulators

Importazole was identified through a FRET-based, high-throughput small molecule screen. nih.gov FRET, or Förster Resonance Energy Transfer, is a mechanism describing energy transfer between two light-sensitive molecules. This technology was adapted into a high-throughput screening platform to find compounds that could interfere with the interaction between importin-β and RanGTP. nih.govescholarship.org

This screening approach allows for the rapid testing of large libraries of chemical compounds. plos.orgstanford.edu In this specific case, the assay was designed to detect disruptions in the importin-β/RanGTP complex. nih.gov The successful identification of Importazole, a 2,4-diaminoquinazoline, from this screen provided researchers with a novel compound suitable for studying the Ran pathway in mitosis. nih.govescholarship.org High-throughput screening has become a widely applied method in drug discovery and cellular immunology to identify and understand new drug targets. plos.org

Classification as a Small Molecule Inhibitor

Importazole is classified as a small molecule inhibitor of the transport receptor importin-β. nih.govselleckchem.com Its inhibitory action is highly specific. Research has demonstrated that Importazole blocks nuclear import mediated by importin-β in both Xenopus egg extracts and cultured cells. nih.govescholarship.org Crucially, it does not disrupt other major transport pathways, such as transportin-mediated nuclear import or CRM1-mediated nuclear export. nih.govacs.orgescholarship.org This selectivity makes it a precise tool for dissecting the functions of the importin-β pathway.

The mechanism of inhibition likely involves altering the interaction between importin-β and RanGTP. nih.govacs.org When added during mitosis, Importazole impairs the release of cargo from importin-β and leads to defects in spindle assembly. acs.org This specific disruption of the importin-β/RanGTP interaction underscores its classification as a targeted inhibitor. nih.gov

Detailed Research Findings

The utility of Importazole as a research tool is demonstrated by its effects across various experimental models. The following tables summarize key findings from studies using this compound.

Table 1: Effects of Importazole in Cellular and Biochemical Assays

| Experimental System | Observation | Reference |

| Xenopus Egg Extracts | Strongly inhibited spindle assembly. | acs.org |

| Cultured HeLa Cells | Blocked importin-β NLS-mediated nuclear import. | acs.org |

| Cultured HeLa Cells | Did not affect transportin M9-mediated import. | acs.org |

| Mitotic HeLa Cells | Disrupted the release of a FRET cargo probe (Rango) from importin-β. | acs.org |

| HEK 293 Cells | Reversibly blocked nuclear import of NFAT-GFP. | researchgate.net |

| MDCK Cells | Affected the dynamic relocalization of the P256S mutant of HNF1B on mitotic chromatin. | researchgate.net |

Table 2: Inhibitory Concentrations (IC₅₀) of Importazole in Various Cell Lines

| Cell Line | IC₅₀ Value | Time Point | Reference |

| HeLa Cells | ~22.5 µM | 24 hours | medchemexpress.com |

| HeLa Cells | 25.3 µmol/L | Not Specified | aacrjournals.org |

| RPMI 8226 (Myeloma) | 4.43 ± 0.41 µmol/L | 48 hours | medchemexpress.com |

| NCI-H929 (Myeloma) | 4.78 ± 0.35 µmol/L | 48 hours | medchemexpress.com |

| NFAT-GFP Import | ~15 µM | Not Specified | medchemexpress.com |

Table of Mentioned Compounds

Structure

3D Structure of Parent

Properties

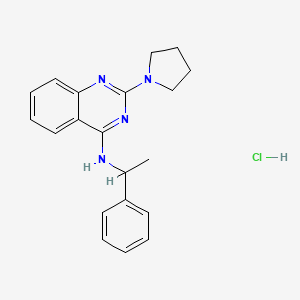

Molecular Formula |

C20H23ClN4 |

|---|---|

Molecular Weight |

354.882 |

IUPAC Name |

N-(1-phenylethyl)-2-pyrrolidin-1-ylquinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C20H22N4.ClH/c1-15(16-9-3-2-4-10-16)21-19-17-11-5-6-12-18(17)22-20(23-19)24-13-7-8-14-24;/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,21,22,23);1H |

InChI Key |

CVZZTLGULJBEHN-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCCC4.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Importazole, Importazole hydrochloride, Importazole HCl. |

Origin of Product |

United States |

Molecular Mechanism of Action of Importazole Hydrochloride

Primary Molecular Target: Importin-β (Karyopherin Beta 1, KPNB1)

The principal molecular target of Importazole (B163086) is Importin-β, also known as Karyopherin Beta 1 (KPNB1). nih.govmedkoo.comnih.govtargetmol.commedchemexpress.com Importin-β is a crucial transport receptor responsible for the translocation of a wide array of cargo proteins from the cytoplasm into the nucleus. nih.govnih.gov This process is fundamental for various cellular functions, including signal transduction and cell cycle progression. nih.gov Importazole was identified through a high-throughput screening for compounds that interfere with the interaction between Importin-β and RanGTP, a small GTPase that plays a critical role in nuclear transport. nih.govnih.gov

Specific Interference with Importin-β / RanGTP Interaction Dynamics

Importazole's mechanism of action is nuanced, involving a specific alteration of the dynamic interplay between Importin-β and RanGTP, rather than a simple blockage of their binding. nih.govmedkoo.comnih.gov

Non-Disruptive Interaction with RanGTP/Importin-β Complex Formation

Interestingly, while Importazole was identified based on its ability to disrupt a FRET (Förster Resonance Energy Transfer) signal between fluorescently labeled RanGTP and Importin-β, subsequent biochemical assays revealed that it does not prevent the formation of the RanGTP/Importin-β complex. nih.govmedkoo.com Pull-down assays have shown that the two proteins can still bind to each other in the presence of Importazole. nih.govmedkoo.com In fact, some evidence suggests that Importazole might even slightly stabilize this complex. nih.govmedkoo.comresearchgate.net

Conformational Changes Induced in Importin-β

The apparent contradiction between the FRET assay results and binding assays is explained by the induction of a conformational change in Importin-β upon Importazole binding. nih.govresearchgate.netsigmaaldrich.com It is hypothesized that this change in the three-dimensional structure of Importin-β alters the distance or orientation between the fluorescent probes on RanGTP and Importin-β, thereby disrupting the FRET signal without physically separating the two proteins. nih.govresearchgate.net This suggests a more subtle modulatory role for Importazole rather than direct competitive inhibition. escholarship.org

Modulation of RanGTP Protection from RanGAP-Stimulated Hydrolysis

The binding of Importin-β to RanGTP normally protects RanGTP from hydrolysis stimulated by RanGTPase Activating Protein (RanGAP). nih.govnih.gov Studies investigating the effect of Importazole on this protective function have shown that Importazole does not disrupt the ability of Importin-β to shield RanGTP from RanGAP. nih.govmedkoo.com This further supports the model that Importazole does not block the direct interaction between Importin-β and RanGTP. nih.govmedkoo.com

Selectivity Profile Against Other Nuclear Transport Receptors

A key feature of Importazole is its high degree of selectivity for the Importin-β-mediated transport pathway. nih.govnih.govtargetmol.commedchemexpress.comnih.gov

Distinction from Transportin-Mediated Nuclear Import

Numerous studies have demonstrated that Importazole does not interfere with nuclear import mediated by Transportin (also known as Karyopherin-β2). nih.govnih.govresearchgate.net Transportin is another member of the Importin-β superfamily of nuclear transport receptors that recognizes a different import signal (the M9 signal) to transport its cargo proteins into the nucleus. nih.govresearchgate.net Experiments using fluorescently labeled cargo specific for either the Importin-β or the Transportin pathway have clearly shown that while Importin-β-mediated import is blocked by Importazole, Transportin-mediated import remains unaffected. nih.govresearchgate.net Furthermore, Importazole does not significantly alter the melting temperature of Transportin, indicating a lack of direct binding. researchgate.net This specificity makes Importazole a valuable tool for dissecting the distinct roles of these two import pathways. Additionally, Importazole does not inhibit CRM1-mediated nuclear export, another RanGTP-dependent process, highlighting its specific action on the Importin-β pathway. nih.govnih.govtargetmol.commedchemexpress.com

| Feature | Importazole's Effect |

| Primary Target | Importin-β (KPNB1) nih.govmedkoo.comnih.govtargetmol.commedchemexpress.com |

| RanGTP/Importin-β Binding | Does not disrupt complex formation nih.govmedkoo.com |

| Importin-β Conformation | Induces a conformational change nih.govresearchgate.netsigmaaldrich.com |

| RanGTP Hydrolysis | Does not affect Importin-β's protection of RanGTP nih.govmedkoo.com |

| Selectivity | Specific for Importin-β pathway nih.govnih.govtargetmol.commedchemexpress.comnih.gov |

| Transportin Pathway | No effect on Transportin-mediated import nih.govnih.govresearchgate.net |

| CRM1 Export Pathway | No effect on CRM1-mediated export nih.govnih.govtargetmol.commedchemexpress.com |

Absence of Effect on CRM1-Mediated Nuclear Export

A crucial aspect of characterizing the specificity of a molecular inhibitor is to demonstrate its lack of interference with related cellular pathways. In the case of Importazole hydrochloride, a small molecule identified as an inhibitor of the importin-β transport receptor, research has shown that it does not disrupt the primary nuclear export pathway mediated by Chromosome Region Maintenance 1 (CRM1), also known as exportin 1. nih.govtargetmol.comresearchgate.netnih.govglpbio.comfocusbiomolecules.com This selectivity underscores its utility as a specific tool for studying importin-β-dependent processes. nih.govmedkoo.com

The CRM1-mediated export pathway is a fundamental process responsible for the translocation of a vast array of proteins and ribonucleoprotein complexes from the nucleus to the cytoplasm. elifesciences.orgnih.gov This transport cycle is driven by the small GTPase Ran in its GTP-bound state (RanGTP). elifesciences.orgpnas.org Exportins, like CRM1, bind to their cargo in the nucleus in a complex with RanGTP. This trimeric complex then moves through the nuclear pore complex into the cytoplasm, where GTP hydrolysis triggers the release of the cargo. elifesciences.orgpnas.org

Studies investigating the specificity of Importazole have directly tested its effect on this pathway. nih.govresearchgate.net A common experimental model to assess CRM1-mediated export involves monitoring the localization of the Nuclear Factor of Activated T-cells (NFAT). NFAT is a transcription factor that, upon stimulation with an ionophore like ionomycin, translocates into the nucleus in an importin-β-dependent manner. nih.govresearchgate.net When the stimulus is removed, NFAT is rapidly exported back to the cytoplasm through a CRM1-dependent mechanism. nih.gov

In a key study, HEK 293 cells stably expressing a green fluorescent protein-tagged NFAT (NFAT-GFP) were used. nih.govresearchgate.net Nuclear import of NFAT-GFP was first induced. Subsequently, the cells were treated with either a control substance (DMSO), Importazole, the potent and specific CRM1 inhibitor Leptomycin B, or a combination of Importazole and Leptomycin B. nih.govresearchgate.net The results demonstrated that while Leptomycin B effectively blocked the nuclear export of NFAT-GFP, leading to its retention in the nucleus, Importazole had no such effect. nih.gov In cells treated with Importazole alone, NFAT-GFP was exported from the nucleus to the cytoplasm at a rate comparable to the control cells. nih.govresearchgate.net

The table below summarizes the experimental findings from the study on NFAT-GFP nuclear export.

| Treatment Group | Observation | Conclusion on CRM1-Mediated Export |

| DMSO (Control) | NFAT-GFP exported from the nucleus to the cytoplasm following removal of ionomycin. | Normal CRM1-mediated export. |

| Importazole | NFAT-GFP exported from the nucleus, similar to the DMSO control. nih.gov | No inhibition of CRM1-mediated export. nih.govresearchgate.net |

| Leptomycin B | NFAT-GFP retained within the nucleus. nih.gov | Inhibition of CRM1-mediated export. |

| Importazole + Leptomycin B | NFAT-GFP retained within the nucleus. nih.gov | Confirms Leptomycin B's dominant inhibitory effect on CRM1. |

Cellular and Subcellular Biological Effects of Importazole Hydrochloride

Inhibition of Classical Nuclear Localization Signal (NLS)-Mediated Nuclear Import

Importazole (B163086) hydrochloride is a cell-permeable small molecule inhibitor that specifically targets the classical nuclear import pathway mediated by importin-β. nih.govcellsignal.com This pathway is essential for the translocation of proteins containing a nuclear localization signal (NLS) from the cytoplasm into the nucleus. cellsignal.com The mechanism of importazole involves interfering with the function of importin-β, likely by altering its interaction with the small GTPase Ran in its GTP-bound state (RanGTP). nih.govcellsignal.com This disruption prevents the release of NLS-containing cargo proteins from the importin-β complex once inside the nucleus, effectively blocking their nuclear accumulation. nih.govresearchgate.net

Research demonstrates that importazole is selective for the importin-β pathway. It does not disrupt nuclear import mediated by other transport receptors like transportin, nor does it affect CRM1-mediated nuclear export. nih.govmedchemexpress.com This specificity makes importazole a critical tool for studying the diverse cellular processes reliant on importin-β-mediated transport. nih.gov The inhibition is also reversible; upon removal of the compound, the nuclear import of affected proteins can resume. nih.gov

The nuclear translocation of the Nuclear Factor of Activated T-Cells (NFAT), a key transcription factor in the immune response, is dependent on the importin-β pathway. nih.govaacrjournals.org In experimental models using HEK 293 cells stably expressing a green fluorescent protein (GFP)-tagged NFAT (NFAT-GFP), importazole demonstrates a potent and reversible inhibition of its nuclear import. nih.gov Following stimulation with an ionophore like ionomycin, which raises intracellular calcium levels to induce NFAT nuclear entry, treatment with importazole almost completely blocks the nuclear accumulation of NFAT-GFP. nih.govplos.org The inhibitory effect is dose-dependent, with a reported half-maximal inhibitory concentration (IC50) of approximately 15 µM. nih.govsigmaaldrich.com This blockade of NFAT nuclear import consequently leads to a significant decrease in NFAT-mediated transcriptional activation. aacrjournals.org

Table 1: Effect of Importazole on NFAT Nuclear Translocation

| Parameter | Observation | Source(s) |

|---|---|---|

| Model System | HEK 293 cells expressing NFAT-GFP | nih.govabmole.com |

| Effect | Reversible inhibition of ionomycin-induced nuclear import | nih.gov |

| IC50 | ~15 µM | nih.govmedchemexpress.comsigmaaldrich.com |

| Mechanism | Blocks importin-β-mediated nuclear import | nih.govaacrjournals.org |

| Functional Outcome | Decreased NFAT transcriptional activation | aacrjournals.org |

Topoisomerase IIβ Binding Protein 1 (TopBP1) is a critical protein involved in DNA replication and the ATR-Chk1 checkpoint signaling pathway. nih.gov Its transport into the nucleus is mediated by importin-β. nih.gov Studies utilizing Xenopus egg extracts have identified importin-β as a key interacting partner of the C-terminus of TopBP1. nih.gov A specific 23-amino acid motif at the C-terminus of TopBP1 is essential for this interaction and for the protein's subsequent nuclear import and recruitment to chromatin. nih.gov

The application of importazole directly inhibits the nuclear import of TopBP1. nih.gov This inhibition consequently impairs downstream functions, including DNA replication and the mitomycin C-induced phosphorylation of Chk1, a key event in the ATR-Chk1 DNA damage response. nih.gov These findings establish that the importin-β-dependent nuclear import of TopBP1 is a prerequisite for its roles in maintaining genomic integrity. nih.gov

Table 2: Effect of Importazole on TopBP1 Nuclear Translocation

| Parameter | Observation | Source(s) |

|---|---|---|

| Model System | Xenopus egg extracts | nih.gov |

| Effect | Inhibits nuclear import of TopBP1 | nih.gov |

| Mechanism | Blocks importin-β-dependent import mediated by TopBP1's C-terminal motif | nih.gov |

| Functional Outcome | Compromised DNA replication and ATR-Chk1 checkpoint signaling | nih.govfocusbiomolecules.com |

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates inflammatory responses, cell survival, and proliferation. targetmol.com Its activation involves translocation into the nucleus, a process mediated by importin-β1. medkoo.com In multiple myeloma cell lines, such as RPMI 8226 and NCI-H929, importazole has been shown to effectively inhibit the nuclear import of NF-κB. medchemexpress.comclinisciences.com Treatment of these cells with importazole leads to a reduction in the nuclear pool of NF-κB and a corresponding decrease in its DNA binding activity. medchemexpress.comabmole.comglpbio.com This blockade of the NF-κB signaling pathway is associated with the induction of apoptosis and inhibition of proliferation in these cancer cells. targetmol.comselleckchem.com

Table 3: Effect of Importazole on NF-κB Nuclear Translocation

| Parameter | Observation | Source(s) |

|---|---|---|

| Model System | RPMI 8226 and NCI-H929 multiple myeloma cells | medchemexpress.comclinisciences.com |

| Effect | Inhibits NF-κB import into the nucleus | medchemexpress.comglpbio.com |

| Mechanism | Blocks importin-β1 mediated nuclear transport | focusbiomolecules.commedkoo.com |

| Functional Outcome | Reduced NF-κB DNA binding activity; induction of apoptosis | medchemexpress.comtargetmol.com |

Stromal interaction molecule 1 (STIM1) is an endoplasmic reticulum (ER) resident protein that plays a crucial role in store-operated calcium entry. nih.gov Recent findings indicate that STIM1 also translocates to the nucleus, where it may protect cells from DNA damage. nih.gov The transport of STIM1 into the nucleus appears to be an active, importin-dependent process. nih.gov When cells are treated with importazole, which disrupts the release of cargo from importin by interfering with the importin-RanGTP interaction, STIM1 accumulates at the nuclear envelope. nih.gov This accumulation signifies that STIM1 is actively and constitutively transported into the nucleus and that importazole effectively traps the STIM1-importin complex during translocation, preventing its successful entry and release into the nucleoplasm. nih.gov

Table 4: Effect of Importazole on STIM1 Nuclear Translocation

| Parameter | Observation | Source(s) |

|---|---|---|

| Model System | HEK293 cells | nih.gov |

| Effect | Causes accumulation of STIM1 at the nuclear envelope | nih.gov |

| Mechanism | Traps the STIM1-importin complex during nuclear import | nih.gov |

| Functional Outcome | Indicates active, importin-dependent nuclear transport of STIM1 | nih.gov |

The thyroid hormone receptors TRα1 and TRβ1 are transcription factors that shuttle between the cytoplasm and the nucleus to regulate gene expression. nih.govnih.gov Their nuclear import is a mediated process involving the importin superfamily. nih.govsemanticscholar.org Specifically, the nuclear import of both TRα1 and TRβ1 has been shown to be dependent on importin-β1. nih.gov TRα1 utilizes two nuclear localization signals (NLS) and interacts with both importin 7 and the importin α1/β1 heterodimer for nuclear entry. nih.govnih.gov TRβ1, which lacks one of these signals, relies on the importin α1/β1 heterodimer. nih.gov

Treatment of HeLa cells expressing GFP-tagged thyroid hormone receptors with importazole leads to a significant reduction in their nuclear localization. nih.gov Studies have quantified this effect, showing a 16% reduction in the nuclear localization of TRα1 and a 12% reduction for TRβ1 in the presence of importazole compared to controls. nih.gov These findings provide direct evidence for the central role of the importin-β1-mediated pathway in the nuclear trafficking of both TRα1 and TRβ1. nih.govnih.gov

Table 5: Effect of Importazole on TRα1 and TRβ1 Nuclear Translocation

| Parameter | Observation | Source(s) |

|---|---|---|

| Model System | HeLa cells expressing GFP-TRα1 or GFP-TRβ1 | nih.gov |

| Effect | Reduces nuclear localization of both TRα1 and TRβ1 | nih.gov |

| Mechanism | Inhibits the importin-β1 mediated import pathway | nih.govnih.gov |

| Quantitative Impact | 16% reduction in nuclear TRα1; 12% reduction in nuclear TRβ1 | nih.gov |

Impact on Specific Cargo Protein Nuclear Translocation

Cyclic GMP-AMP Synthase (cGAS) Nuclear Translocation

Cyclic GMP-AMP synthase (cGAS) is a key sensor of cytosolic DNA that triggers an innate immune response. While primarily known for its cytoplasmic function, recent studies have highlighted the importance of its nuclear translocation under certain conditions, such as DNA damage. Research indicates that the nuclear import of cGAS can be mediated by the importin-β pathway. nih.govresearchgate.net Consequently, the inhibition of this pathway by Importazole has been shown to significantly reduce the nuclear translocation of cGAS following DNA damage. medchemexpress.com Furthermore, in the context of angiogenesis, vascular endothelial growth factor-A (VEGF-A) stimulation has been found to induce the nuclear translocation of cGAS through the importin-β pathway. nih.govresearchgate.net This suggests that Importazole hydrochloride can be utilized as a chemical probe to investigate the roles of nuclear cGAS in various cellular processes, independent of its canonical immune-signaling function.

Pathological Tau Nuclear Translocation

The mislocalization of the microtubule-associated protein Tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. In its pathological, hyperphosphorylated state (PH-tau), Tau can translocate to the nucleus, contributing to cellular dysfunction and death. Studies have demonstrated that this nuclear import of pathological Tau is dependent on the classical importin-α/importin-β pathway. selleckchem.com By specifically inhibiting importin-β, Importazole has been shown to effectively prevent the nuclear translocation of PH-tau in cellular models. selleckchem.com This blockade of nuclear entry has been linked to a reduction in subsequent downstream pathological events, highlighting the critical role of importin-β in the progression of tauopathies.

Cell Cycle Perturbations

The cell cycle is a tightly regulated process that relies on the timely nuclear import of various regulatory proteins. Disruption of this transport mechanism can lead to significant perturbations in cell cycle progression.

G2/M Phase Arrest

A growing body of evidence indicates that this compound treatment can induce cell cycle arrest at the G2/M phase transition. tandfonline.com This is consistent with the crucial role of importin-β in the nuclear import of proteins essential for mitotic entry and progression. By inhibiting the transport of these key factors, Importazole prevents cells from proceeding into mitosis, leading to an accumulation of cells in the G2 phase. This effect has been observed in various cancer cell lines, suggesting that targeting the nuclear import machinery could be a viable strategy for halting the proliferation of malignant cells. tandfonline.com

Impact on Cell Viability and Proliferation in Research Models

The disruption of critical cellular processes such as nuclear transport and cell cycle progression by this compound ultimately impacts cell viability and proliferation. In multiple myeloma cell lines, for instance, Importazole has been shown to inhibit proliferation and induce apoptosis in a dose- and time-dependent manner. medchemexpress.com This effect is attributed to the blockage of the NF-κB signaling pathway, which relies on the nuclear import of NF-κB proteins. medchemexpress.com

The following table summarizes the observed effects of Importazole on the viability of different cancer cell lines:

| Cell Line | Cancer Type | Observed Effect | IC50 Value (48h) |

| RPMI 8226 | Multiple Myeloma | Inhibition of growth | (4.43±0.41) µmol/L |

| NCI-H929 | Multiple Myeloma | Inhibition of growth | (4.78±0.35) µmol/L |

| HeLa | Cervical Cancer | Anti-proliferative effects | ~22.5 µM (24h) |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that by impeding the nuclear import of essential proteins, this compound can effectively curtail the growth and survival of cancer cells in vitro.

Importazole Hydrochloride S Role in Mitotic Regulation Studies

Disruption of Mitotic Spindle Assembly and Morphology

Treatment of cells with importazole (B163086) hydrochloride leads to significant disruptions in the formation and morphology of the mitotic spindle. This is primarily due to the inhibition of importin-β, which prevents the release of key spindle assembly factors in the vicinity of the chromosomes.

In untreated mitotic cells, a robust bipolar spindle is formed with microtubules radiating from two distinct poles to capture chromosomes at their kinetochores. However, the introduction of importazole hydrochloride interferes with this process, leading to the formation of abnormal bipolar microtubule structures. nih.gov In Xenopus egg extracts, a system heavily reliant on the RanGTP gradient for spindle assembly, the addition of 100 µM importazole strongly inhibits the formation of normal bipolar microtubule structures in approximately 80% of cases. nih.gov Similarly, in cultured HeLa cells, treatment with importazole results in a dose-dependent increase in spindle assembly defects. nih.govresearchgate.netresearchgate.net While control cells predominantly display robust, well-formed spindles, a significant portion of importazole-treated cells exhibit spindles with reduced microtubule density and disorganized structures. nih.gov

Proper spindle function relies on the establishment of two focused spindle poles. This compound has been shown to interfere with this critical aspect of spindle formation. Inhibition of the importin-β pathway can lead to defects in the coalescence of microtubule organizing centers (MTOCs), resulting in the formation of multipolar spindles. nih.gov Furthermore, studies have demonstrated that treatment with importazole can cause spindle positioning defects. In HeLa cells, more than 40% of cells treated with the compound displayed off-center spindles, a phenotype not previously attributed to the Ran pathway. nih.gov This suggests a role for importin-β in anchoring or positioning the spindle poles correctly within the cell.

| Parameter | Observed Effect | Cell Type/System | Citation |

|---|---|---|---|

| Bipolar Spindle Formation | Inhibition of normal bipolar structures in ~80% of cases | Xenopus egg extracts | nih.gov |

| Spindle Assembly Defects | Dose-dependent increase in defects | HeLa cells | nih.govresearchgate.netresearchgate.net |

| Spindle Positioning | >40% of cells with off-center spindles | HeLa cells | nih.gov |

| Spindle Pole Organization | Induction of multipolar spindles | Mouse oocytes | nih.gov |

Aberrant Chromosome Dynamics

The structural defects in the mitotic spindle induced by this compound have profound consequences for chromosome behavior during mitosis. The inability of the spindle to function correctly leads to a cascade of errors in chromosome segregation.

A key event in mitosis is the congression of chromosomes to the metaphase plate, the equatorial plane of the spindle. Treatment with this compound causes significant defects in this process. nih.govresearchgate.netcellsignal.com In HeLa cells, a dose-dependent increase in chromosome congression defects is observed following importazole treatment. nih.govresearchgate.netresearchgate.net This is characterized by the failure of one or more chromosomes to align properly at the metaphase plate.

Beyond the failure to congress, this compound induces more general chromosome alignment abnormalities. In control cells, chromosomes are tightly aligned at the metaphase plate. nih.gov However, in the presence of importazole, a scattered arrangement of chromosomes is often observed, indicating a failure to establish and maintain proper alignment. nih.gov This misalignment is a direct consequence of the malformed spindle's inability to exert the correct forces on the kinetochores.

Another hallmark of mitotic disruption by this compound is the appearance of lagging chromosomes. researchgate.netresearchgate.net These are chromosomes that fail to properly attach to the spindle or are unable to move in synchrony with the other chromosomes during anaphase. As a result, they are left behind as the other chromosomes move towards the spindle poles. While direct quantification of the frequency of lagging chromosomes induced by importazole is not extensively documented, their presence is a clear indicator of the severe disruption of the mitotic machinery.

| Defect Type | 20 µM Importazole (% of cells) | 40 µM Importazole (% of cells) | Citation |

|---|---|---|---|

| Spindle Assembly Defects | ~25% | ~45% | nih.govresearchgate.net |

| Chromosome Congression Defects | ~30% | ~55% | nih.govresearchgate.net |

Spindle Positioning Deficiencies

Proper positioning of the mitotic spindle is crucial for accurate chromosome segregation and defining the cell division plane. Research has demonstrated that importazole treatment leads to significant defects in this process. nih.govcellsignal.com In cultured HeLa cells, treatment with importazole resulted in a dose-dependent increase in spindle positioning defects, with over 40% of cells exhibiting off-center spindles at a concentration of 40 µM. nih.govresearchgate.net

The mechanism underlying these deficiencies involves the disruption of key cortical proteins. escholarship.org Correct spindle positioning is mediated by pulling forces on astral microtubules, which are generated by dynein/dynactin motor complexes anchored to the cell cortex. escholarship.org This anchoring is regulated by a complex that includes Gαi, LGN (Leucine-Glycine-Asparagine repeat protein), and NuMA (Nuclear Mitotic Apparatus protein). escholarship.org Studies have revealed that importazole treatment disrupts the proper cortical localization of both LGN and NuMA during mitosis. escholarship.orgresearchgate.net While NuMA still localizes to the spindle poles in importazole-treated cells, its accumulation at the cell cortex is significantly impaired. researchgate.netnih.govnih.gov This disruption of cortical anchoring factors for astral microtubules undermines the forces necessary to correctly position the spindle within the cell. escholarship.org

| Treatment | Concentration | Cells with Spindle Positioning Defects (%) |

|---|---|---|

| DMSO (Control) | N/A | ~5% |

| Importazole | 20 µM | ~25% |

| Importazole | 40 µM | >40% |

Independence from Direct Microtubule Polymerization Inhibition

The mitotic spindle is a microtubule-based structure, and many compounds that disrupt mitosis do so by directly targeting microtubule dynamics. However, research indicates that importazole's mechanism of action is distinct from that of direct microtubule polymerization inhibitors. nih.govresearchgate.net

In vitro assays using purified tubulin demonstrated that importazole does not inhibit microtubule polymerization. nih.govresearchgate.net In one such experiment, tubulin was induced to polymerize, and the resulting microtubules were separated by pelleting them through a sucrose (B13894) cushion. The amount of tubulin in the pellet (polymerized) versus the supernatant (unpolymerized) was then analyzed. While known microtubule inhibitors like nocodazole (B1683961) significantly reduced the amount of polymerized tubulin, importazole had no such effect, showing results similar to the DMSO control. nih.govresearchgate.net Although importazole treatment causes defects in the assembly of spindle structures in cell extracts, this effect is a consequence of its disruption of the importin-β/RanGTP pathway, which regulates spindle assembly factors, rather than a direct impact on the microtubule polymers themselves. nih.govnih.gov

| Compound | Effect on Pure Tubulin Polymerization |

|---|---|

| DMSO (Control) | No Inhibition |

| Importazole | No Inhibition |

| Nocodazole | Inhibition |

Modulation of Mitotic Cargo Release

During mitosis, a gradient of the small GTPase Ran in its GTP-bound state (RanGTP) forms around the chromosomes. nih.govfigshare.com This gradient is essential for releasing mitotic cargo proteins from the inhibitory binding of importin-β, allowing them to function in spindle assembly. nih.govresearchgate.net Importazole directly interferes with this crucial step by inhibiting the function of importin-β, likely by altering its interaction with RanGTP. nih.govfigshare.com

The effect of importazole on mitotic cargo release has been visualized and quantified using a specialized tool called a Fluorescence Resonance Energy Transfer (FRET) probe, known as Rango. nih.govresearchgate.net This probe is designed to show a change in fluorescence when it is released from importin-β. In untreated mitotic cells, a high FRET signal is observed around the chromosomes, indicating the release of cargo. However, in cells treated with importazole, this cargo release is significantly impaired. nih.govresearchgate.netresearchgate.net Studies using Fluorescence-Lifetime Imaging Microscopy (FLIM) with the Rango-3 FRET sensor showed that importazole treatment caused the probe to have a greater fluorescence lifetime around the chromosomes compared to control cells. researchgate.net This indicates that the probe remains bound to importin-β, confirming that importazole disrupts the RanGTP-mediated release of mitotic cargoes. nih.govresearchgate.net Specifically, the difference in fluorescence lifetime between the chromosomes and the distal cytoplasm was significantly reduced in the presence of importazole, from an average of 0.12 ns to 0.07 ns. nih.gov

Broader Biological Processes Modulated by Importazole Hydrochloride in Research Contexts

Apoptosis Induction Pathways in Cellular Models

Importazole (B163086) has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Its pro-apoptotic effects have been observed in different cellular contexts, primarily through the activation of the intrinsic apoptotic pathway and the inhibition of pro-survival signals.

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for programmed cell death in response to cellular stress. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases, the executioners of apoptosis. Chemotherapeutic agents that induce severe cellular stress often trigger apoptosis through this intrinsic pathway nih.govmedchemexpress.com.

Research has indicated that Importazole can induce caspase-dependent apoptosis, which involves both the extrinsic and intrinsic pathways. The activation of the intrinsic pathway is a key component of its mechanism of action in inducing cell death in cancer cells researchgate.net. This is often characterized by the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria nih.govreactome.org.

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation. In many cancers, including multiple myeloma, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy mdpi.commdpi.com. The translocation of NF-κB into the nucleus is a critical step for its activity and is mediated by importin-β1 nih.gov.

Studies have demonstrated that Importazole effectively inhibits the nuclear translocation of the p65 subunit of NF-κB in myeloma cells. By blocking the function of importin-β1, Importazole prevents NF-κB from reaching its nuclear targets, thereby inhibiting its transcriptional activity nih.govmedchemexpress.com. This inhibition of the NF-κB pathway leads to a dose-and time-dependent inhibition of myeloma cell growth and induces apoptosis medchemexpress.com. Specifically, treatment of RPMI 8226 and NCI-H929 myeloma cell lines with Importazole resulted in the inhibition of NF-κB nuclear import and a reduction in its DNA binding activity medchemexpress.com. This, in turn, leads to the downregulation of anti-apoptotic genes regulated by NF-κB, such as Bcl-2, c-IAP1, and XIAP, ultimately promoting apoptosis in these cancer cells nih.gov.

| Myeloma Cell Line | IC50 Value (48 hours) | Effect of 8 µmol/L Importazole (24 hours) |

|---|---|---|

| RPMI 8226 | (4.43±0.41) µmol/L | Inhibition of NF-κB nuclear import and reduced DNA binding activity |

| NCI-H929 | (4.78±0.35) µmol/L | Inhibition of NF-κB nuclear import and reduced DNA binding activity |

Role in Erythroid Enucleation Research

Erythroid enucleation is the process by which erythroblasts expel their nucleus to become mature red blood cells haematologica.orgnih.gov. This is a critical step in erythropoiesis, the development of red blood cells nih.gov. While various chemical compounds, such as histone deacetylase (HDAC) inhibitors, have been identified to induce enucleation in immortalized erythroid cell lines, there is currently no direct scientific literature available that specifically investigates the role of Importazole hydrochloride in this process nih.govresearchgate.netsemanticscholar.org. The research on chemical inducers of enucleation has primarily focused on other classes of compounds haematologica.orgnih.gov.

Regulation of Mitotic Chromatin Re-association of Specific Proteins

During mitosis, the nuclear envelope breaks down, and chromatin condenses into chromosomes. After chromosome segregation, the nuclear envelope reforms, and nuclear proteins are re-imported into the newly formed nuclei. The importin-β/RanGTP pathway, which is inhibited by Importazole, plays a crucial role in this process nih.govescholarship.org.

A study investigating the mitotic retention of the transcription factor hepatocyte nuclear factor 1β (HNF1β) found that Importazole affects the re-association of a mutant form of this protein with mitotic chromatin. Specifically, treatment with Importazole resulted in a significant delay and a global decrease in the extent of the re-association of the P256S mutant of HNF1β with mitotic chromatin following cold shock researchgate.net. These findings suggest that the importin system is involved in the recruitment of certain proteins to chromatin during mitosis researchgate.net.

Implications for Nuclear Envelope Assembly and Nuclear Pore Complex Assembly Research

The assembly of a functional nucleus after mitosis involves the recruitment and fusion of membranes to form the double nuclear envelope and the subsequent assembly of nuclear pore complexes (NPCs) nih.gov. The importin-β/RanGTP pathway has been implicated as a key regulator in these processes nih.govresearchgate.net.

Research has shown that importin-β acts as a negative regulator of both nuclear membrane fusion and NPC assembly. The addition of excess importin-β to in vitro nuclear reconstitution systems blocks the fusion of vesicles around chromatin. This inhibitory effect can be reversed by RanGTP. Furthermore, a truncated form of importin-β that cannot bind to RanGTP was found to block the subsequent assembly of NPCs nih.gov. By inhibiting the function of importin-β, Importazole serves as a valuable tool to study the intricate steps and regulation of nuclear envelope and NPC assembly nih.gov. For instance, it has been observed that Importazole treatment does not cause non-specific damage to the nuclear envelope that would allow proteins to leak out into the cytoplasm nih.gov.

Investigations into Protein Ubiquitylation and Primary Cilium Formation

The importin-β/RanGTP pathway has been implicated in a diverse range of cellular functions, including protein ubiquitylation and the formation of the primary cilium nih.govresearchgate.net. Ubiquitination is a post-translational modification that plays a critical role in protein degradation and signaling nih.gov. The primary cilium is a microtubule-based organelle that functions as a cellular antenna, sensing and transducing extracellular signals nih.gov47.251.13.

While the importin-β/RanGTP pathway is linked to these processes, direct research utilizing this compound to specifically investigate its effects on protein ubiquitylation and primary cilium formation is limited. Studies on the restoration of primary cilium expression in cancer cells have identified various compounds, but Importazole is not among those highlighted nih.gov. Similarly, research on the inhibition of ubiquitination has focused on direct inhibitors of the ubiquitin-activating enzyme rather than targeting the nuclear transport machinery nih.gov. Therefore, the precise role and potential effects of Importazole in these specific areas remain to be fully elucidated.

Advanced Research Methodologies Employing Importazole Hydrochloride

Fluorescence Resonance Energy Transfer (FRET)-Based Assays

Fluorescence Resonance Energy Transfer (FRET) has been a cornerstone in the study of importazole (B163086) hydrochloride, beginning with its very discovery. A high-throughput screen utilizing a FRET-based assay was implemented to identify small molecules that disrupt the interaction between RanGTP and importin-β. nih.govmpg.decellsignal.com This assay was designed around a FRET pair consisting of Cyan Fluorescent Protein (CFP)-tagged Ran and Yellow Fluorescent Protein (YFP)-tagged importin-β. nih.gov

The principle of this assay is that FRET occurs only when CFP-Ran is bound to GTP, enabling its interaction with YFP-importin-β and bringing the two fluorophores into close proximity. nih.gov This results in a decrease in CFP emission and an increase in YFP emission upon excitation of CFP. nih.gov Importazole was identified from a screen of 137,284 small molecules as a compound that reproducibly diminished this FRET signal, indicating an interference with the RanGTP-importin-β interaction. nih.gov

| Assay Component | Description | Observation with Importazole Hydrochloride |

|---|---|---|

| FRET Pair | CFP-Ran and YFP-importin-β | Reduced FRET signal, indicating disruption of the interaction or a conformational change. nih.gov |

| FRET Probe (in vivo) | Rango-3 | Reduced FRET gradient around mitotic chromosomes, indicating impaired cargo release. nih.gov |

In Vitro Spindle Assembly Assays (e.g., Xenopus Egg Extracts)

The role of the importin-β/RanGTP pathway in mitotic spindle assembly has been extensively studied using in vitro assays with Xenopus egg extracts, a system that recapitulates many complex cellular processes, including cell division. The addition of this compound to metaphase-arrested Xenopus egg extracts has been shown to have a dramatic effect on spindle formation. nih.gov

In these assays, sperm chromosomes are added to the extracts, which then act as organizing centers for the assembly of bipolar microtubule spindles. nih.gov When 100 µM of this compound was introduced into this system, it strongly inhibited the formation of normal bipolar spindle structures in approximately 80% of the sperm nuclei. nih.gov Instead of well-organized spindles, the microtubules that did form were often disorganized. nih.gov

To ensure that this effect was specific to the disruption of the importin-β pathway and not a general inhibition of microtubule polymerization, control experiments were performed. This compound did not impair the formation of microtubule asters induced by the microtubule-stabilizing agent DMSO, nor did it affect the polymerization of purified tubulin in vitro. This demonstrates that importazole's impact on spindle assembly is a consequence of its interference with the RanGTP-regulated release of spindle assembly factors from importin-β.

| Experimental Condition | Observation | Reference |

|---|---|---|

| Spindle assembly with sperm chromosomes in Xenopus egg extracts + 100 µM Importazole | Strong inhibition of normal bipolar spindle formation. | nih.gov |

| Aster assembly induced by DMSO in Xenopus egg extracts + Importazole | No impairment of microtubule aster formation. | |

| Pure tubulin polymerization + Importazole | No effect on microtubule polymerization. |

Permeabilized Cell Nuclear Import Assays

To directly assess the impact of this compound on the process of nuclear import, permeabilized cell assays have been utilized. In this methodology, the plasma membranes of cultured cells, such as HeLa cells, are selectively permeabilized with a mild detergent like digitonin. This process leaves the nuclear envelope intact and allows researchers to introduce exogenous components, such as a reporter protein and a source of transport factors, to study nuclear import in a controlled in vitro environment. nih.gov

In a typical assay, a green fluorescent protein (GFP) tagged with a classical nuclear localization signal (NLS-GFP), which is an importin-β import substrate, is added to the permeabilized cells along with Xenopus egg extracts, which provide the necessary soluble transport factors like Ran, importin-α, and importin-β. nih.gov Under control conditions (in the presence of the solvent DMSO), rapid accumulation of the NLS-GFP reporter within the nucleus is observed via fluorescence microscopy.

However, when 100 µM of this compound is included in the assay, the nuclear import of NLS-GFP is blocked. nih.gov Instead of accumulating in the nucleoplasm, the reporter protein becomes enriched at the nuclear envelope. This observation is consistent with the known mechanism of nuclear import, where RanGTP, located inside the nucleus, induces the release of cargo from importin-β at the nuclear pore complex. The accumulation at the nuclear rim suggests that this compound interferes with this terminal step of import.

Importantly, these assays also demonstrated the specificity of this compound. It did not block the nuclear import of a different reporter, M9-YFP, which is mediated by transportin, another member of the importin-β family. nih.gov This indicates that this compound is specific for the importin-β-mediated import pathway. nih.gov

Live-Cell Imaging and Fluorescence Microscopy Studies

Live-cell imaging and fluorescence microscopy have provided dynamic insights into the effects of this compound on cellular processes in real-time. By treating living cells with this compound and observing them over time, researchers can visualize the consequences of inhibiting the importin-β/RanGTP pathway.

Time-lapse fluorescence microscopy of metaphase HeLa cells treated with 50 µM this compound revealed significant defects in mitosis. nih.gov These defects included issues with chromosome congression, where chromosomes fail to align properly at the metaphase plate, and problems with spindle positioning within the cell. nih.gov Asynchronous HeLa cells treated with varying concentrations of this compound for one hour before fixation and staining for DNA and tubulin also showed a dose-dependent increase in the percentage of cells with spindle defects. nih.gov

Furthermore, live-cell imaging has been combined with FRET-based probes to monitor the release of importin-β cargo during mitosis. As mentioned previously, the Rango-3 FRET sensor was used in mitotic HeLa cells to visualize the gradient of cargo release around chromosomes. nih.gov Fluorescence Lifetime Imaging Microscopy (FLIM) of cells treated with this compound showed a greater fluorescence lifetime of the Rango-3 probe around the chromosomes compared to control cells. nih.gov This is indicative of reduced FRET and, consequently, a disruption of the sensor's release from importin-β. nih.gov

Thermal Shift Assays for Protein Binding Characterization

Thermal shift assays, also known as differential scanning fluorimetry, are a powerful biophysical technique used to assess the binding of small molecules to a target protein by measuring changes in the protein's thermal stability. This method has been employed to confirm the direct interaction between this compound and its target, importin-β. nih.gov

The principle of the assay is that the binding of a ligand to a protein will typically either increase or decrease the protein's melting temperature (Tm). This change in Tm is detected by monitoring the unfolding of the protein in the presence of a fluorescent dye, such as SYPRO Orange, which preferentially binds to the hydrophobic regions of the protein that become exposed upon denaturation. As the temperature is gradually increased, the fluorescence intensity is measured, and the midpoint of the transition corresponds to the Tm.

In experiments with this compound, it was found that the compound reduced the melting temperature of importin-β by 1.72 ± 0.27 °C. This negative shift in Tm indicates that this compound binds directly to importin-β and destabilizes its structure. To demonstrate the specificity of this interaction, a related but inactive compound of similar hydrophobicity was tested and found to have no effect on the melting temperature of importin-β.

Furthermore, the thermal shift assay was used to test the binding of this compound to other proteins in the nuclear transport pathway, such as RanQ69L (a GTP-locked mutant of Ran), transportin, and CRM1. nih.gov this compound did not cause a significant change in the melting temperatures of these proteins, providing further evidence for its specific binding to importin-β. nih.gov

| Protein | Change in Melting Temperature (ΔTm) with Importazole | Conclusion |

|---|---|---|

| Importin-β | -1.72 ± 0.27 °C | Direct binding and destabilization. |

| RanQ69L | No significant change | No direct binding. nih.gov |

| Transportin | No significant change | Specific to Importin-β. nih.gov |

| CRM1 | No significant change | Specific to Importin-β. nih.gov |

Co-immunoprecipitation Studies of Protein Interactions

While co-immunoprecipitation is a standard method for studying protein-protein interactions, the available research on this compound has primarily utilized a related technique, the pull-down assay, to investigate its effect on the interaction between importin-β and RanGTP.

Interestingly, while this compound was identified based on its ability to disrupt the FRET signal between CFP-RanGTP and YFP-importin-β, it did not appear to prevent the physical association of these two proteins in pull-down assays. nih.gov This suggests that importazole's mechanism of action may be more nuanced than simply blocking the binding of RanGTP to importin-β.

One hypothesis is that importazole binding to importin-β induces a conformational change that alters the orientation of the N- and C-termini of the FRET-tagged proteins, thereby disrupting FRET without causing complete dissociation of the complex. nih.gov This is supported by the fact that the interaction between importin-β and RanGTP involves multiple large surfaces. nih.gov

Further evidence for this comes from RanGAP-stimulated hydrolysis assays. These experiments showed that this compound does not disrupt the ability of importin-β to protect RanGTP from GAP-stimulated hydrolysis. nih.gov In fact, the binding curves from these assays suggest that importazole may even slightly stabilize the importin-β/RanGTP complex. nih.gov

Tubulin Polymerization Assays

To ascertain that the observed defects in spindle assembly caused by this compound were not due to a direct effect on microtubules, in vitro tubulin polymerization assays were conducted. nih.gov These assays measure the polymerization of purified tubulin into microtubules, often by monitoring the increase in light scattering or absorbance at 340 nm.

In these experiments, purified bovine tubulin was induced to polymerize in the presence of GTP and DMSO. nih.gov The reactions were supplemented with either additional DMSO (as a control), this compound, or nocodazole (B1683961), a known microtubule-destabilizing agent. nih.gov After incubation, the microtubules were pelleted by centrifugation, and the amount of polymerized tubulin in the pellet versus unpolymerized tubulin in the supernatant was analyzed by SDS-PAGE. nih.gov

The results of these assays showed that, unlike nocodazole, this compound did not inhibit the polymerization of pure tubulin. nih.gov This finding is crucial as it confirms that this compound is not a general microtubule inhibitor. Therefore, the spindle assembly defects observed in Xenopus egg extracts and cultured cells can be attributed to its specific action on the importin-β/RanGTP pathway, which regulates the activity of spindle assembly factors, rather than a direct effect on the microtubule cytoskeleton itself. nih.gov

Flow Cytometry for Cell Cycle Analysis

This compound's profound impact on mitotic processes makes it a valuable agent for cell cycle research. mdpi.com By disrupting the function of the importin-β/RanGTP pathway, this compound causes significant defects in mitotic spindle assembly, chromosome alignment, and spindle positioning. cellsignal.comnih.gov These disruptions typically lead to a delay or arrest in the M phase of the cell cycle.

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle. In this method, cells are treated with this compound and then stained with a fluorescent dye, such as propidium (B1200493) iodide, which intercalates into DNA. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell.

G1 phase: Cells have a normal (2n) DNA content.

S phase: Cells are actively replicating their DNA, showing a range of DNA content between 2n and 4n.

G2/M phase: Cells have a doubled (4n) DNA content.

By analyzing the fluorescence intensity of a large population of cells, a histogram can be generated that quantifies the percentage of cells in each phase. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, a hallmark of mitotic arrest. This allows researchers to quantify the cell cycle-specific effects of inhibiting the nuclear import pathway.

Table 1: Hypothetical Flow Cytometry Data of HeLa Cells Treated with this compound

| Treatment Group | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |

| Control (DMSO) | 55% | 25% | 20% |

| Importazole (40 µM) | 20% | 15% | 65% |

This interactive table illustrates the expected shift in cell cycle phase distribution upon treatment with this compound, indicating a significant mitotic block.

Cell Fractionation and Immunoblotting Techniques

To understand how this compound affects the subcellular localization of specific proteins, researchers employ a combination of cell fractionation and immunoblotting. This approach allows for the biochemical separation and subsequent detection of proteins within different cellular compartments, such as the nucleus and the cytoplasm.

The methodology involves the following steps:

Treatment: Cultured cells are treated with either a control solvent (like DMSO) or this compound to inhibit importin-β-mediated transport.

Cell Lysis and Fractionation: The cells are lysed using a series of buffers with increasing detergent strength. nih.govthermofisher.com A low-speed centrifugation first pellets the nuclei, separating the cytoplasmic fraction (supernatant). The nuclear pellet is then further processed to extract nuclear proteins.

Protein Quantification: The protein concentration of the cytoplasmic and nuclear fractions is determined to ensure equal loading for subsequent analysis.

Immunoblotting (Western Blotting): Proteins from each fraction are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific to a protein of interest (e.g., a known nuclear cargo protein like NF-κB or a GFP-NLS reporter protein) and a secondary antibody conjugated to a detection enzyme. medchemexpress.com

This technique can vividly demonstrate the mechanism of this compound. In control cells, a nuclear protein will be predominantly found in the nuclear fraction. However, in cells treated with this compound, the protein's import is blocked, leading to its accumulation in the cytoplasmic fraction.

Table 2: Expected Results of a Cell Fractionation and Immunoblotting Experiment

| Treatment | Cellular Fraction | Target Protein (e.g., NLS-containing protein) | Loading Control (e.g., GAPDH for Cytoplasm, Lamin B1 for Nucleus) |

| Control (DMSO) | Cytoplasm | Low Abundance | High Abundance |

| Nucleus | High Abundance | High Abundance | |

| Importazole | Cytoplasm | High Abundance | High Abundance |

| Nucleus | Low Abundance | High Abundance |

This interactive table summarizes the anticipated outcome of an immunoblotting experiment, showing the mislocalization of a nuclear protein to the cytoplasm following this compound treatment.

Quantitative Analysis of Protein Localization and Dynamics

Beyond qualitative assessment, this compound is utilized in sophisticated methods to quantify the dynamics of protein localization in living cells. A key technique in this area is Fluorescence Resonance Energy Transfer (FRET).

FRET is a mechanism describing energy transfer between two light-sensitive molecules. Researchers have developed FRET-based biosensors to monitor the interaction between RanGTP and importin-β and the subsequent release of cargo proteins. nih.govresearchgate.net For instance, a cargo probe named Rango has been used, which undergoes FRET when it is released from importin-β in the high RanGTP environment near mitotic chromosomes. nih.gov

When cells expressing this FRET probe are treated with this compound, the inhibitor disrupts the RanGTP-mediated release of the cargo from importin-β. nih.govnih.gov This impairment can be quantified by measuring the change in the FRET signal using fluorescence microscopy. Studies have shown that in the presence of this compound, the FRET signal indicating cargo release is significantly reduced, providing quantitative data on the inhibition of the importin-β pathway. researchgate.net

High-resolution confocal microscopy is another powerful tool for quantifying protein localization. Cells expressing a fluorescently-tagged protein (e.g., GFP-NFAT) can be treated with this compound. researchgate.net The fluorescence intensity in the nucleus and cytoplasm can then be measured using image analysis software. This allows for the calculation of a nuclear-to-cytoplasmic fluorescence ratio, providing a quantitative measure of nuclear import inhibition. Research has demonstrated a significant decrease in this ratio upon this compound treatment, confirming its inhibitory effect. researchgate.net

Table 3: Research Findings on this compound's Effect on Mitotic Cargo Release

| Experimental System | Assay | Measurement | Finding with this compound | Reference |

| HeLa Cells | FRET-based cargo probe (Rango) | FRET signal near chromosomes | Impaired release of the cargo probe from importin-β | nih.govresearchgate.net |

| Xenopus Egg Extracts | Spindle Assembly Assay | Percentage of normal spindles | Significant reduction in the formation of normal bipolar spindles | nih.gov |

| HEK 293 Cells | Live-cell imaging of GFP-NFAT | Nuclear/Cytoplasmic fluorescence ratio | Inhibition of ionomycin-induced nuclear import of NFAT | researchgate.net |

This interactive table presents key research findings demonstrating the utility of this compound in the quantitative analysis of protein localization and dynamics.

Structure Activity Relationship Sar Studies and Analog Development in Research

Identification as a 2,4-diaminoquinazoline Derivative

Importazole (B163086) was identified through a high-throughput screen designed to find small molecules that interfere with the interaction between importin-β and RanGTP, a key step in nuclear cargo release. acs.orgnih.gov Chemically, Importazole is classified as a 2,4-diaminoquinazoline. nih.govnih.govresearchgate.net This heterocyclic scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various binding modes. The 2,4-diaminoquinazoline core of Importazole serves as the foundational structure from which its specific inhibitory activity against importin-β is derived. nih.govumich.edu Its development provided researchers with a cell-permeable, specific, and reversible small molecule inhibitor, offering high temporal precision for studying the importin-β/RanGTP pathway, an advantage over methods like RNA interference or microinjection of antibodies. nih.gov

Comparative Analysis with Related Importin-β Inhibitors (e.g., INI-43, INI-60, Ibetazol)

Importazole is one of several small molecules developed to target the importin-β-mediated nuclear import pathway. A comparative analysis with other inhibitors, such as INI-43, INI-60, and Ibetazol, reveals differences in their mechanisms of action, specificity, and utility as research tools.

Importazole functions by specifically inhibiting the function of importin-β, likely by altering its crucial interaction with RanGTP. acs.orgcellsignal.com This disruption prevents the release of cargo from importin-β within the nucleus, effectively halting the import cycle. acs.orgabcam.com INI-43 and the related INI-60 also target importin-β (also known as Karyopherin beta 1 or Kpnβ1) and interfere with the nuclear localization of both the receptor and its cargo proteins, such as NFAT and NFκB. medchemexpress.comresearchgate.net

In contrast, Ibetazol, a more recently developed inhibitor, exhibits a distinct mechanism of action. It covalently binds to a specific cysteine residue (Cys585) on importin-β1. nih.gov This covalent modification effectively and specifically prohibits both direct and adaptor-mediated nuclear import via importin-β1, without affecting transport by other karyopherins. nih.govdaelemanslab.be

The practical application of these inhibitors can be limited by certain characteristics. For instance, while effective, INI-43 is highly fluorescent, which can interfere with studies involving fluorescence microscopy. researchgate.net Importazole has been noted for having limited selectivity and cellular toxicity at higher concentrations in some assays. researchgate.net Ibetazol is presented as a tool with a higher margin between activity and cytotoxicity and lacks intrinsic fluorescence, making it a valuable alternative for certain experimental setups. nih.gov

| Inhibitor | Chemical Class | Target | Mechanism of Action | Reported IC50 | Key Characteristics |

|---|---|---|---|---|---|

| Importazole | 2,4-diaminoquinazoline | Importin-β | Alters the interaction between RanGTP and importin-β, preventing cargo release. acs.orgcellsignal.com | ~15 µM for NFAT-GFP import inhibition; ~22.5-25 µM in HeLa cells. abcam.commedchemexpress.com | Cell-permeable and reversible; allows for high temporal control in experiments. nih.gov |

| INI-43 | Benzimidazolyl-pyrrolo[5,4-b]quinoxaline | Importin-β (Kpnβ1) | Interferes with the nuclear localization of Kpnβ1 and its cargo proteins (e.g., NFAT, NFκB). medchemexpress.comnih.gov | 9.3 µM in HeLa cells. medchemexpress.com | Effective inhibitor but is highly fluorescent, which can complicate microscopy studies. researchgate.net |

| INI-60 | Not specified | Importin-β (Kpnβ1) | Presumed similar to INI-43, targeting the importin-β pathway. researchgate.net | Not specified | Often mentioned in conjunction with INI-43. researchgate.net |

| Ibetazol | Not specified | Importin-β1 | Covalently binds to Cys585 on importin-β1, blocking its function. nih.gov | Not specified | Highly specific mechanism; lacks intrinsic fluorescence and has a good activity vs. cytotoxicity margin. nih.gov |

Implications for Chemical Probe Design

The development of Importazole and the study of its 2,4-diaminoquinazoline scaffold have significant implications for the design of future chemical probes. nih.govmskcc.orgpitt.edu A chemical probe is a small molecule used to study and manipulate biological systems, and an ideal probe possesses high potency, selectivity, and a well-defined mechanism of action. mskcc.orgpitt.edu

Importazole itself serves as a valuable tool compound, or first-generation probe, for investigating the roles of the importin-β/RanGTP pathway in cellular processes like mitosis. nih.govberkeley.edu However, its limitations, including potential off-target effects and toxicity at higher concentrations, highlight the need for further refinement. researchgate.net Structure-activity relationship studies of the diaminoquinazoline core are essential for developing next-generation probes with improved properties. By systematically modifying the substituents on the quinazoline (B50416) ring, researchers can optimize potency and selectivity while minimizing undesirable characteristics. umich.edu

Furthermore, the 2,4-diaminoquinazoline scaffold can be derivatized to create more sophisticated probes for target identification and validation. For example, researchers have developed photo-crosslinkable probes based on this scaffold. nih.gov These probes incorporate a photo-reactive group and a tag (like an alkyne handle for click chemistry), allowing them to be covalently linked to their binding partners upon UV irradiation and subsequently isolated for identification, providing robust evidence of molecular targets. nih.gov This demonstrates how the foundational structure of an inhibitor like Importazole can be leveraged to create advanced tools for chemical biology. nih.govmskcc.org

Research Applications and Future Directions for Importazole Hydrochloride Studies

Utility as a Chemical Biology Tool for RanGTP/Importin-β Pathway Dissection

Importazole (B163086) hydrochloride is a valuable tool for dissecting the function of the importin-β/RanGTP pathway. nih.govnih.govresearchgate.net It is a cell-permeable small molecule that specifically inhibits importin-β-mediated nuclear import. cellsignal.comumass.edu The compound was identified through a high-throughput screen for molecules that interfere with the interaction between importin-β and RanGTP. nih.govnih.gov

The mechanism of nuclear import involves importin-β binding to its cargo in the cytoplasm and transporting it through the nuclear pore complex. Inside the nucleus, the small GTPase Ran, in its GTP-bound state (RanGTP), binds to importin-β, causing the release of the cargo. nih.govcellsignal.com Importazole is thought to disrupt this cycle by altering the interaction between importin-β and RanGTP. nih.govnih.govcellsignal.com This specific inhibition allows researchers to probe the consequences of disrupting this pathway with high temporal precision. nih.gov

A key advantage of importazole is its selectivity. Studies have shown that it blocks nuclear import mediated by importin-β without disrupting the nuclear import facilitated by transportin or the nuclear export mediated by CRM1. nih.govnih.govselleckchem.com This specificity makes it a reliable tool for attributing cellular phenomena specifically to the inhibition of the importin-β pathway. For example, using a GFP-tagged version of the transcription factor NFAT, which is imported by the importin-α/β pathway, researchers demonstrated that importazole effectively blocks its nuclear accumulation upon stimulation. nih.gov

Investigating Novel Functions of the Importin-β/RanGTP Pathway Throughout the Cell Cycle

The utility of importazole extends to investigating the diverse roles of the importin-β/RanGTP pathway throughout the cell cycle. nih.govnih.gov While the pathway is well-known for its role in nuclear import during interphase, it also plays a critical part in mitosis. During mitosis, a gradient of RanGTP centered around the chromosomes is essential for the proper assembly of the mitotic spindle. nih.govnih.gov

The addition of importazole to cells undergoing mitosis has been shown to cause significant defects in spindle assembly. nih.govnih.govselleckchem.com By inhibiting the release of spindle assembly factors from importin-β near the chromosomes, importazole treatment leads to a variety of mitotic abnormalities. cellsignal.com These defects provide mechanistic insights into the spatial regulation of mitotic processes by the RanGTP gradient.

| Mitotic Defect Observed with Importazole Treatment | Percentage of Metaphase Cells with Defects (20 µM Importazole) | Percentage of Metaphase Cells with Defects (40 µM Importazole) |

| Chromosome Congression Failure | >40% | >60% |

| Spindle Positioning Defects | ~30% | ~50% |

| Abnormal Spindle Morphology | >60% | >80% |

| Data derived from studies in HeLa cells, showing the percentage of metaphase cells exhibiting specific defects after one hour of treatment with importazole compared to DMSO controls. nih.govresearchgate.net |

These findings, enabled by the temporal control offered by a small molecule inhibitor like importazole, have helped to uncover novel functions of the importin-β/RanGTP pathway in ensuring the fidelity of chromosome segregation and spindle positioning. nih.govescholarship.org

Exploration in Pre-clinical Cancer Models for Mechanistic Insights

The importin-β/RanGTP pathway is frequently upregulated in various cancers, making it a potential target for therapeutic intervention. nih.gov Importazole has been utilized in preclinical cancer models to explore the consequences of inhibiting this pathway. Research has shown that importazole can inhibit the proliferation and induce apoptosis in multiple myeloma cell lines. selleckchem.com This effect is attributed to the blockage of the NF-κB signaling pathway, as importazole prevents the nuclear import of NF-κB. selleckchem.commedchemexpress.com

The inhibition of nuclear transport by importazole affects multiple oncogenic pathways that rely on the nuclear translocation of key effector proteins. For instance, by targeting importin-β1, inhibitors can block the nuclear accumulation of drivers of castration-resistant prostate cancer (CRPC), such as the Androgen Receptor (AR), E2F1, and MYC. nih.gov While not importazole itself, the development of potent importin-β1 inhibitors has demonstrated therapeutic efficacy in advanced CRPC xenograft models. nih.gov

| Cancer Cell Line | Effect of Importazole | IC50 Value |

| HeLa | Inhibition of cell viability | ~22.5 µM (24h) |

| RPMI 8226 (Multiple Myeloma) | Inhibition of cell growth, induction of apoptosis | 4.43 µM (48h) |

| NCI-H929 (Multiple Myeloma) | Inhibition of cell growth, induction of apoptosis | 4.78 µM (48h) |

| This table summarizes the inhibitory concentrations of importazole in different cancer cell lines, highlighting its potential as a tool for cancer research. medchemexpress.com |

These studies underscore the potential of targeting the importin-β pathway in cancer and establish importazole as a key tool for gaining mechanistic insights in preclinical settings. nih.gov

Dissecting Nuclear Transport Mechanisms of Viral Components

Many viruses exploit the host cell's nuclear transport machinery to deliver their genetic material and proteins to the nucleus for replication. nih.govelsevierpure.com Importazole has proven useful in dissecting the specific reliance of viral components on the importin-β pathway.

For example, research on the Hepatitis B virus (HBV) has shown that importin-β is involved in the maintenance of the viral covalently closed circular DNA (cccDNA). Treatment of HBV-infected cells with importazole resulted in a significant decrease in both cccDNA and total HBV-DNA levels. researchgate.net Similarly, studies on the bacterial pathogen Chlamydia psittaci have revealed that one of its secreted effector proteins, SINC, localizes to the nuclear envelope of infected cells. This localization is dependent on the nuclear pore complex, and treatment with importazole markedly reduces the presence of SINC at the nuclear envelope, indicating that its transport relies on importin-β. researchgate.net

| Pathogen | Viral/Bacterial Component | Effect of Importazole |

| Hepatitis B Virus (HBV) | cccDNA and HBV-DNA | Significantly decreased levels in infected cells |

| Chlamydia psittaci | SINC effector protein | Blocked localization to the nuclear envelope |

| This table illustrates how importazole has been used to identify the reliance of specific pathogen components on the importin-β nuclear import pathway. researchgate.netresearchgate.net |

These findings highlight importazole's role in virology and infectious disease research, helping to unravel the mechanisms by which pathogens hijack host cellular machinery.

Understanding Cellular Responses to DNA Damage and Stress

The cellular response to DNA damage is a complex process that involves the coordinated action of numerous proteins, many of which must translocate to the nucleus to perform their functions. Recent studies have implicated the nuclear import machinery as a key regulator in the DNA damage response (DDR).

Pharmacological inhibition of the importin-α/β1 pathway using importazole was found to sensitize cells to UV irradiation. researchgate.net This sensitization was not due to an effect on the removal of DNA damage itself, but rather an impairment of RNA synthesis recovery (RRS) after the damage was repaired. researchgate.net This suggests that the importin-β-dependent nuclear import of specific factors is a critical checkpoint for resuming transcription after DNA damage. Further investigation identified the RNA/DNA exonuclease EXD2 as a key effector whose stress-induced nuclear import is necessary for this process. researchgate.net This work establishes a critical role for the importin-β pathway in maintaining genome stability and cell survival following genotoxic stress.

Development of Analogues with Improved Selectivity or Potency for Research Purposes

While importazole is a valuable research tool, efforts have been made to develop analogues with improved characteristics. The goal is to create compounds with greater potency, which would allow for use at lower concentrations, thereby minimizing potential off-target effects and increasing specificity. nih.govescholarship.org

One study described the development of small molecule analogues based on the 2,4-diaminoquinazoline structure of importazole. escholarship.org While one of these second-generation compounds was capable of disrupting nucleocytoplasmic transport and mitotic spindle assembly, it was not found to be a significantly more potent inhibitor than the parent compound, importazole. escholarship.org

Separately, research in the field of cancer therapeutics has led to the optimization of other natural importin-β1 inhibitors. For example, a natural inhibitor, DD1, was optimized to generate DD1-Br, an analogue with substantially better tolerability and oral bioavailability. nih.gov This improved compound showed potent anti-cancer efficacy in prostate cancer models. nih.gov Although not a direct analogue of importazole, this work demonstrates the feasibility and potential of developing highly potent and drug-like inhibitors of importin-β1 for both research and therapeutic applications. nih.gov The continued development of such compounds will provide even more precise tools for dissecting the roles of the importin-β/RanGTP pathway. escholarship.org

Q & A

Q. What is the primary mechanism of Importazole hydrochloride in inhibiting nuclear transport?